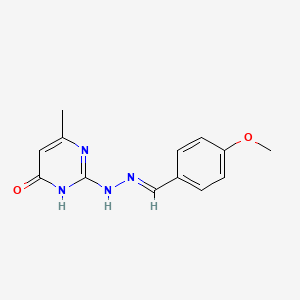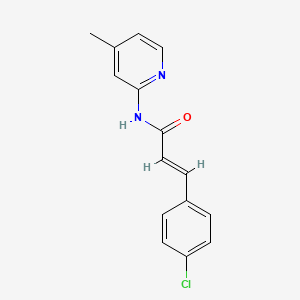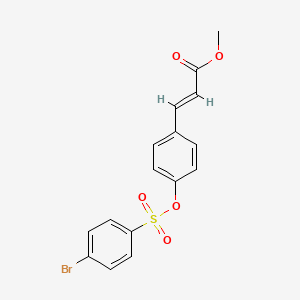![molecular formula C19H10N2O B11991697 13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one CAS No. 40114-82-7](/img/structure/B11991697.png)
13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include triethylamine, malononitrile, and β-diketones . Major products formed from these reactions often include spiroindenoquinoxalines and other heterocyclic compounds .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in organic synthesis and pharmaceutical development . It serves as an intermediate product in the synthesis of other complex molecules and has potential pharmaceutical applications due to its bioavailability and therapeutic properties . Research has shown that derivatives of this compound may be used for the treatment of neuroinflammation and ischemia-reperfusion injury .
Mechanism of Action
The mechanism of action for 13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its nitrogen-containing heterocyclic structure, which allows it to participate in various biochemical reactions .
Comparison with Similar Compounds
Similar compounds to 13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one include 11H-indeno[1,2-b]quinoxalin-11-one, 8,9-benzoacenaphtho[1,2-b]quinoxaline, and 9-methylacenaphtho[1,2-b]quinoxaline . The uniqueness of this compound lies in its specific nitrogen-containing heterocyclic structure, which contributes to its diverse reactivity and potential therapeutic applications .
Properties
CAS No. |
40114-82-7 |
|---|---|
Molecular Formula |
C19H10N2O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2,12-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaen-10-one |
InChI |
InChI=1S/C19H10N2O/c22-19-14-8-4-3-7-13(14)17-18(19)21-16-10-12-6-2-1-5-11(12)9-15(16)20-17/h1-10H |
InChI Key |
HNIIBDFHTBZSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C4C5=CC=CC=C5C(=O)C4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)
![Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)


![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11991659.png)



![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

